molecular formula C11H12BrNO B2390956 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 2166768-68-7

8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2390956
CAS No.: 2166768-68-7
M. Wt: 254.127
InChI Key: NUXNCVXLTIPWPL-UHFFFAOYSA-N
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Description

8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a bromine atom at the 8th position and two methyl groups at the 3rd position, along with a dihydroisoquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of a precursor isoquinoline compound. One common method is the bromination of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient and cost-effective bromine sources and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding quinoline derivatives.

    Reduction: Reduction reactions may convert the compound into its fully saturated form.

    Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of fully saturated isoquinoline derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions involving isoquinoline derivatives.

    Medicine: Possible applications in drug development, particularly in designing compounds with pharmacological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom at the 8th position.

    8-Chloro-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Similar structure with a chlorine atom instead of bromine.

    8-Methyl-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom at the 8th position in 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one may confer unique chemical reactivity and biological activity compared to its analogs. Bromine atoms can influence the compound’s electronic properties and interactions with biological targets.

Properties

IUPAC Name

8-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-7-4-3-5-8(12)9(7)10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXNCVXLTIPWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=CC=C2)Br)C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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